PI3K/mTOR Inhibitor-13 sodium
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Overview
Description
PI3K/mTOR Inhibitor-13 (sodium) is a dual inhibitor targeting both the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial in regulating cell growth, proliferation, and survival. Aberrant activation of these pathways is often associated with various cancers, making PI3K/mTOR inhibitors valuable in cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PI3K/mTOR Inhibitor-13 (sodium) involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of a core scaffold, followed by functional group modifications to enhance the compound’s inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of PI3K/mTOR Inhibitor-13 (sodium) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The final product is often purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: PI3K/mTOR Inhibitor-13 (sodium) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in PI3K/mTOR Inhibitor-13 (sodium) and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
PI3K/mTOR Inhibitor-13 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/mTOR signaling pathways and their role in cellular processes.
Biology: Employed in cell culture experiments to investigate the effects of pathway inhibition on cell growth, proliferation, and apoptosis.
Medicine: Investigated as a potential therapeutic agent for various cancers, including breast cancer, lymphoma, and other malignancies.
Mechanism of Action
PI3K/mTOR Inhibitor-13 (sodium) exerts its effects by simultaneously inhibiting the PI3K and mTOR pathways. This dual inhibition disrupts key signaling cascades involved in cell growth, proliferation, and survival. The compound binds to the active sites of both PI3K and mTOR, preventing their activation and subsequent downstream signaling. This results in reduced cell proliferation and increased apoptosis, making it an effective anti-cancer agent .
Comparison with Similar Compounds
Voxtalisib: Another dual PI3K/mTOR inhibitor with similar mechanisms of action.
Omipalisib: A potent dual inhibitor with strong inhibitory activity against both PI3K and mTOR.
Pictilisib: Primarily a PI3K inhibitor but also shows some activity against mTOR.
Uniqueness: PI3K/mTOR Inhibitor-13 (sodium) is unique due to its specific structural modifications that enhance its selectivity and potency. Compared to other similar compounds, it may offer improved pharmacokinetic properties and reduced side effects, making it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C20H13F2N5NaO3S |
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Molecular Weight |
464.4 g/mol |
InChI |
InChI=1S/C20H13F2N5O3S.Na/c1-30-20-17(26-31(28,29)19-3-2-15(21)8-16(19)22)6-13(10-24-20)12-4-5-27-18(7-12)14(9-23)11-25-27;/h2-8,10-11,26H,1H3; |
InChI Key |
AUGQORMNSLXDDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=NN3C=C2)C#N)NS(=O)(=O)C4=C(C=C(C=C4)F)F.[Na] |
Origin of Product |
United States |
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